1-chloro-3-(piperidin-1-yl)propan-2-ol hydrochloride
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Overview
Description
1-chloro-3-(piperidin-1-yl)propan-2-ol hydrochloride is a chemical compound with the molecular formula C8H17Cl2NO and a molecular weight of 214.13 g/mol . This compound is characterized by the presence of a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are widely used in the pharmaceutical industry due to their significant biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-3-(piperidin-1-yl)propan-2-ol hydrochloride typically involves the reaction of 3-chloro-1-propanol with piperidine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is purified using techniques such as recrystallization or chromatography to ensure it meets the required specifications for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
1-chloro-3-(piperidin-1-yl)propan-2-ol hydrochloride undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic substitution: Substituted derivatives of the original compound.
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Scientific Research Applications
1-chloro-3-(piperidin-1-yl)propan-2-ol hydrochloride has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Used in the production of fine chemicals and as a reagent in various chemical processes
Mechanism of Action
The mechanism of action of 1-chloro-3-(piperidin-1-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets in biological systems. The piperidine ring is known to interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-(piperidin-1-yl)propan-1-one hydrochloride: Another piperidine derivative with similar structural features.
1-chloro-3-(isopropylamino)-2-propanol hydrochloride: A compound with a similar backbone but different substituents.
Uniqueness
1-chloro-3-(piperidin-1-yl)propan-2-ol hydrochloride is unique due to its specific combination of a piperidine ring and a chlorohydrin moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
127553-60-0 |
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Molecular Formula |
C8H17Cl2NO |
Molecular Weight |
214.13 g/mol |
IUPAC Name |
1-chloro-3-piperidin-1-ylpropan-2-ol;hydrochloride |
InChI |
InChI=1S/C8H16ClNO.ClH/c9-6-8(11)7-10-4-2-1-3-5-10;/h8,11H,1-7H2;1H |
InChI Key |
YMUIALJGRCXTBP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC(CCl)O.Cl |
Purity |
95 |
Origin of Product |
United States |
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